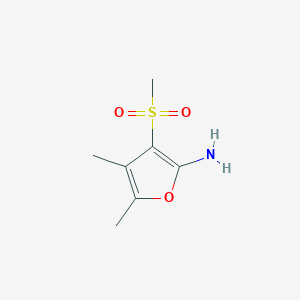

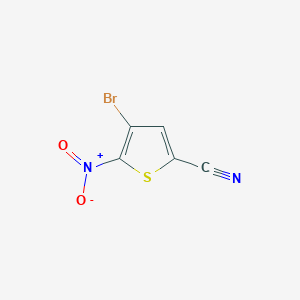

4-Bromo-5-nitro-thiophene-2-carbonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Analogues : The compound has been utilized in synthesizing analogues like 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, involving steps like Stille coupling, oxime formation, and Suzuki coupling (Ismail, 2006).

1,3-Dipolar Cycloaddition Reactions : Thiophenecarbonitrile N-Oxides, including derivatives of 4-Bromo-5-nitro-thiophene-2-carbonitrile, participate in 1,3-dipolar cycloaddition reactions with dipolarophiles to form Δ2-isoxazolines and isoxazoles (Iwakura et al., 1968).

Studying Substituent Effects : Used in research to understand the transmission of substituent effects in systems with bonds of different orders, specifically in thiophen rings (Spinelli et al., 1972).

Chemical Properties Analysis

Vibrational Spectra and DFT Simulations : Analysis of vibrational spectra and DFT (Density Functional Theory) simulations of thiophene derivatives including this compound. These analyses help in understanding molecular structures and electronic properties (Balakit et al., 2017).

Aromatic Nucleophilic Substitution Studies : Examining the reactions of 3-bromo-2-nitrobenzo[b]thiophene with amines provides insights into novel aromatic nucleophilic substitution processes with rearrangement potential (Guerrera et al., 1995).

Use in Selective Receptors : Derivatives of this compound have been used in synthesizing selective receptors for heavy metal cations, showcasing their potential in environmental and analytical chemistry (Tabakci et al., 2013).

Molecular Structure and Interaction Analysis

Conformational Polymorphism Analysis : Solid-state NMR and electronic structure calculations have been employed to analyze molecular structure in polymorphic forms of thiophenecarbonitrile derivatives, which aids in understanding the influence of molecular conformation on chemical properties (Smith et al., 2006).

Hammett Relationship Application : The compound has been used in studies applying the Hammett relationship, a method to correlate reaction rates with substituent electronic properties, in thiophen derivatives (Spinelli et al., 1972).

Spectroscopic Analysis : The compound has been subjected to spectroscopic analysis to study structural features and optical properties, essential in materials science and photophysics (Jukić et al., 2010).

Electronic and Optical Applications

Electrochromic Device Application : Functionalized thiophenes including derivatives of this compound have been used in electrochromic devices due to their optical properties and stability in conducting states (Cihaner & Önal, 2007).

Solvatochromic Behavior Study : Research into the solvatochromic behavior of bithiophene carbonitrile derivatives, important in understanding their photophysical properties in different solvent environments (Dappour et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Thiophene derivatives, which include this compound, are known to exhibit a variety of biological effects . They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives are often involved in interactions with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-nitro-thiophene-2-carbonitrile. For instance, storage conditions can affect the stability of the compound . .

Eigenschaften

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-4-1-3(2-7)11-5(4)8(9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIYTPLNDQYIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)

![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)